molecular formula C10H10O3 B1641499 5-Methoxy-2,3-dihydrobenzofuran-6-carbaldehyde

5-Methoxy-2,3-dihydrobenzofuran-6-carbaldehyde

Cat. No.: B1641499
M. Wt: 178.18 g/mol
InChI Key: XKVOXIQSQKKORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2,3-dihydrobenzofuran-6-carbaldehyde is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C10H10O3/c1-12-9-4-7-2-3-13-10(7)5-8(9)6-11/h4-6H,2-3H2,1H3

InChI Key

XKVOXIQSQKKORO-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCO2)C=O

Canonical SMILES

COC1=C(C=C2C(=C1)CCO2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-5-methoxy-2,3-dihydrobenzofuran (9.20 g, 40.35 mmol) in THF (50 mL) was dropwise added n-Butyl lithium (24.00 mL. 38.40 mmol) at -78° C. After stirring for 30 min, DMF (5.00 mL, 60.53 mmol) was added and the mixture was allowed to stir at room temperature for 2 h. The reaction was quenched with water and extracted with ethyl acetate (3×150 mL). The combined organic extracts were dried (Na2SO4) and the solvent was removed under reduced pressure. Flash chromatography (1:1 ether/hexane) of the residue afforded 5.42 g (76%) of the title compound as a yellow solid: 1H NMR (250 MHz, CDCl3) d 10.32 (s, 1H), 6.90 (s, 1H), 6.82 (s, 1H), 4.57 (t, 2H), 3.91 (s, 3H), 3.25 (t, 2H).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
76%

Synthesis routes and methods II

Procedure details

A solution of 5-methoxy-2,3-dihydrobenzofuran (44.8 g, 299 mmol) in dry methylene chloride (690 mL) was cooled to 3° under nitrogen and titanium tetrachloride (53.5 mL, 92.34 g, 486 mmol) was added dropwise keeping the internal temperature below 7°. To the resulting mixture was added dropwise dichloromethylmethylether (22.3 mL, 28.34 g, 247 mmol) over one hour with the internal temperature maintained at 7°. The cooling bath was removed and the mixture allowed to stir for four hours, then quenched by the dropwise addition of water (120 mL). The resulting mixture was poured into water (100 mL) and the layers separated. The aqueous layer was washed with methylene chloride (2×250 mL), then the combined organic extracts were washed with 5% NaCl (1000 mL), dried (Na2SO4) and concentrated to a dark oil. Purification by preparation HPLC (Waters Prep 500, 15% ethyl acetate in hexane as eluant) afforded 5-methoxy-2,3-dihydrobenzofuran-6-carboxaldehyde as a pale yellow solid (20.64 g, 38.8%), m.p. 82-84° C.
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step Two
Quantity
53.5 mL
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.